molecular formula C18H21N3O2S B2689245 N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-63-6

N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2689245
CAS No.: 497072-63-6
M. Wt: 343.45
InChI Key: CIDRWFZPYSLUCU-UHFFFAOYSA-N
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Description

N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that features a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl groups using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or amines in the presence of a catalyst like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Uniqueness

N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of both benzyl and butyl groups. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-3-9-20(13-14-7-5-4-6-8-14)16(22)15-12-19-18-21(17(15)23)10-11-24-18/h4-8,12H,2-3,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDRWFZPYSLUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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